![molecular formula C17H24N2O4 B2411378 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide CAS No. 1226447-89-7](/img/structure/B2411378.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.389. The purity is usually 95%.
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Scientific Research Applications
Polyamine Analogue Research
N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, demonstrates cytotoxic activity in specific cell types. It induces programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cells. This process suggests a potential basis for differential sensitivity in antineoplastic agents and a general mechanism for cell suicide under certain stimuli (Ha et al., 1997).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which involve cyclohexyl or benzyl isocyanide, reveals a new class of pseudopeptidic [1,2,4]triazines. These are composed of different amino acids, indicating potential applications in medicinal chemistry (Sañudo et al., 2006).
Exploration of Chemical Interactions
The study of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines provides insights into the conformational features and molecular structures of such compounds. This research is essential for understanding molecular assembly and designing new materials (Lai et al., 2006).
Drug Analysis
Venlafaxine, an antidepressant drug with a similar structure, was characterized revealing an intramolecularly hydrogen-bonded structure with different conformational features. Such studies are crucial for understanding drug action and stability (Tessler & Goldberg, 2004).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-7-8-15(23-12)14(20)11-19-17(22)16(21)18-10-9-13-5-3-2-4-6-13/h5,7-8,14,20H,2-4,6,9-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCHAQQDDAGZRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NCCC2=CCCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide |
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